4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid
Description
Historical Context of Pyrimidine Carboxylic Acid Derivatives
Pyrimidine carboxylic acid derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early synthetic efforts focused on optimizing antiphlogistic and analgesic properties. The foundational work by Jutz and Mueller in 1967 demonstrated a novel synthesis route for 4-amino-substituted pyrimidine-5-carboxylic acids using malonic acid dinitrile and dimethylformamide chloride as starting materials. This method addressed prior challenges in yield and purity by leveraging readily available reactants and simplified reaction conditions, marking a technical leap in heterocyclic chemistry. Subsequent innovations, such as Kambe et al.’s use of ethyl cyanoacetate and aldehydes to construct 5-cyano-4-oxo-pyrimidine frameworks, further diversified synthetic pathways. These advances underscored pyrimidine carboxylic acids’ versatility as scaffolds for bioactive molecules, particularly in antirheumatic drug development.
The structural flexibility of the pyrimidine ring allows substitutions at positions 2, 4, and 5, enabling fine-tuning of electronic and steric properties. For instance, Brugnatelli’s 1818 isolation of alloxan—a trihydroxypyrimidine—highlighted early recognition of pyrimidines’ reactivity, which later informed strategies for introducing functional groups like carboxylates. By the 21st century, derivatives such as 4-(difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid emerged as subjects of interest due to their enhanced metabolic stability compared to non-fluorinated analogs.
Significance of Fluorine Substitution in Heterocyclic Chemistry
Fluorine’s incorporation into heterocycles like pyrimidines has revolutionized pharmaceutical design, primarily due to its strong electron-withdrawing effect and small atomic radius. In 4-(difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid, the difluoromethyl group (-CF$$_2$$H) at position 4 significantly alters the molecule’s electronic profile. The C-F bond’s high bond dissociation energy (486 kJ/mol) enhances metabolic resistance to oxidative degradation, a critical factor in prolonging drug half-life. Additionally, fluorine’s electronegativity polarizes adjacent C-H bonds, increasing acidity at the hydroxy group (position 2) and facilitating deprotonation under physiological conditions.
Comparative studies of fluorinated versus non-fluorinated pyrimidines reveal that difluoromethyl substitution improves membrane permeability by modulating lipophilicity (logP values typically decrease by 0.5–1.0 units). This balance between hydrophilicity and lipophilicity is crucial for optimizing bioavailability. For example, in antirheumatic applications, fluorinated pyrimidine carboxylates exhibit stronger enzyme inhibition (e.g., COX-2 IC$$_{50}$$ values < 1 μM) compared to their non-fluorinated counterparts. The difluoromethyl group also minimizes undesired metabolic pathways, such as cytochrome P450-mediated oxidation, by shielding reactive sites on the pyrimidine ring.
Synthetic routes to fluorinated pyrimidines often employ halogen-exchange reactions or direct fluorination agents like Selectfluor®. However, the stability of intermediates such as 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride (from malonic acid dinitrile and dimethylformamide chloride) enables precise fluorine introduction at later stages, ensuring high regioselectivity. Recent advances in cross-coupling chemistry further permit the integration of fluorinated aryl groups, expanding structural diversity.
Key Advances in Fluorinated Pyrimidine Synthesis
This table summarizes prevailing strategies for introducing fluorine into pyrimidine systems, emphasizing yield efficiency and regiochemical control.
Properties
CAS No. |
1260902-01-9 |
|---|---|
Molecular Formula |
C6H4F2N2O3 |
Molecular Weight |
190.10 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O3/c7-4(8)3-2(5(11)12)1-9-6(13)10-3/h1,4H,(H,11,12)(H,9,10,13) |
InChI Key |
MGSVVLOYKLDYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Difluoromethylation
Electrophilic reagents such as ClCF$$2$$H or HCF$$2$$SO$$2$$Na (Langlois reagent) enable direct CF$$2$$H substitution on preformed pyrimidine intermediates. For example:
- Starting Material : 2-Hydroxy-4-chloropyrimidine-5-carboxylic acid.
- Reagent : HCF$$2$$SO$$2$$Na in the presence of Cu(I) or Pd(II) catalysts.
- Conditions : DMF, 80–100°C, 12–24 h.
- Yield : 45–65%.
This method avoids harsh conditions but requires precise control to prevent over-fluorination.
Radical Difluoromethylation
Radical-based methods using Zn(SO$$2$$CF$$2$$H)$$2$$ or CF$$2$$HBr under photoredox catalysis have been explored:
- Substrate : 4-Bromo-2-hydroxypyrimidine-5-carboxylic acid.
- Catalyst : Ir(ppy)$$3$$ or Ru(bpy)$$3$$Cl$$_2$$.
- Light Source : Blue LEDs (450 nm).
- Yield : 50–70%.
Radical pathways offer regioselectivity but necessitate inert atmospheres and specialized equipment.
Cyclocondensation Routes
Biginelli-Type Condensation
A three-component reaction involving:
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, improving efficiency:
- Starting Material : Ethyl 3-(difluoromethyl)-3-oxopropanoate and guanidine carbonate.
- Solvent : DMSO, 150°C, 20 min.
- Yield : 55–60%.
Microwave methods reduce reaction times by 70% compared to conventional heating.
Functional Group Interconversion
Hydroxylation and Oxidation
Carboxylic Acid Formation
- Ester Hydrolysis : Treatment of ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate with NaOH (2 M, 60°C, 4 h).
- Yield : >90%.
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Innovations
- Solvent Replacement : Substituting DMF with 2-MeTHF (renewable solvent).
- Catalyst Recycling : Immobilized ytterbium triflate on silica gel, reused ≥5 times without yield loss.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent/Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic CF$$_2$$H | 4-Chloropyrimidine derivative | HCF$$2$$SO$$2$$Na/Cu(I) | 45–65% | High selectivity | Requires toxic solvents (DMF) |
| Radical Difluoromethylation | 4-Bromopyrimidine derivative | Ir(ppy)$$_3$$ | 50–70% | Mild conditions | High catalyst cost |
| Microwave Cyclocondensation | Ethyl 3-oxopropanoate | Guanidine carbonate | 55–60% | Rapid synthesis | Scalability challenges |
| Continuous Flow | Ethyl ester precursor | Pd/C, H$$_2$$ | >90% | High throughput | Capital-intensive setup |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrimidine compounds, including 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid, exhibit notable anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives have been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| Celecoxib | 0.04 | 0.04 |
| 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. The increasing resistance of pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives have shown promise in this area. For example, certain derivatives have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|---|
| 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid | MRSA | TBD |
| Other Derivative | C. auris | 16 |
Synthesis Techniques
The synthesis of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid can be achieved through various methodologies, including late-stage difluoromethylation processes which allow for the selective incorporation of difluoromethyl groups into larger biomolecules . This approach enhances the pharmacokinetic properties of the resultant compounds by modulating lipophilicity and metabolic stability.
Green Chemistry Approaches
Recent advancements emphasize greener synthetic methods that minimize environmental impact while maximizing yield and efficiency. Techniques such as microwave-assisted synthesis and mechanochemical methods have been explored for the synthesis of pyrimidine derivatives, offering higher yields and shorter reaction times .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrimidine derivatives in various biological assays:
- A study highlighted the anti-inflammatory effects of specific pyrimidine derivatives using carrageenan-induced paw edema models in rats, demonstrating their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Another investigation focused on the antimicrobial activity of pyrimidine derivatives against multidrug-resistant pathogens, showcasing their potential as novel scaffolds for drug development targeting resistant strains .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The difluoromethyl group (-CF2H) in the target compound exerts stronger electron-withdrawing effects compared to methyl (-CH3) or phenyl (-Ph) groups in analogs like Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. This increases the acidity of the hydroxyl and carboxylic acid groups, influencing binding to biological targets .
- Solubility : The free carboxylic acid in 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid confers higher aqueous solubility versus esterified analogs (e.g., Methyl 4-hydroxypyrimidine-5-carboxylate), which may limit its membrane permeability .
- Bioactivity: Analogs with hydroxyimino groups (e.g., 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids) exhibit broad-spectrum antimicrobial activity, whereas the difluoromethyl derivative’s bioactivity remains less characterized but is hypothesized to target fluorophile-dependent enzymes .
Pharmacokinetic Considerations
- The difluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Carboxylic acid derivatives generally exhibit shorter plasma half-lives due to renal clearance, necessitating prodrug strategies (e.g., esterification) for improved bioavailability .
Biological Activity
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C6H5F2N2O3
- Molecular Weight : 192.11 g/mol
- IUPAC Name : 4-(Difluoromethyl)-2-hydroxy-5-pyrimidinecarboxylic acid
The biological activity of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells, such as cancer cells.
- Receptor Modulation : It has been shown to interact with various receptors, potentially altering their activity and downstream signaling.
Antiviral Activity
Research indicates that 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid exhibits antiviral properties against a range of viruses. A study demonstrated its efficacy in inhibiting viral replication, suggesting its potential as a therapeutic agent for viral infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Anticancer Properties
Several studies have highlighted the anticancer effects of this compound, particularly against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented in multiple research articles.
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antiviral | 10 | HepG2 |
| Anti-inflammatory | 15 | RAW 264.7 |
| Anticancer (Breast) | 5 | MCF-7 |
| Anticancer (Lung) | 8 | A549 |
Case Studies
- Antiviral Study : In a controlled study, 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid was administered to infected cell cultures. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent .
- Anti-inflammatory Research : A recent investigation into the compound's anti-inflammatory properties showed that it effectively suppressed the expression of COX-2 in macrophage cells, leading to decreased levels of inflammatory mediators .
- Anticancer Trials : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
